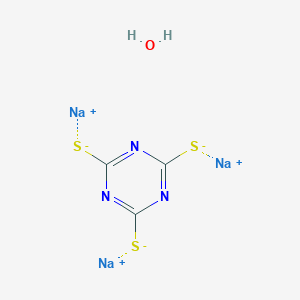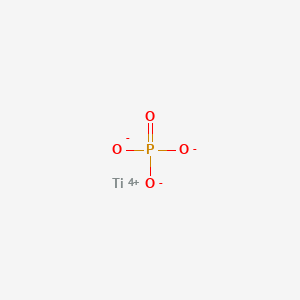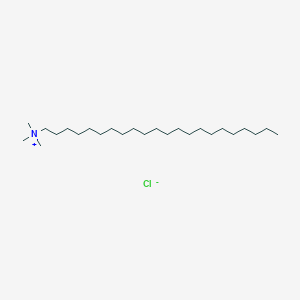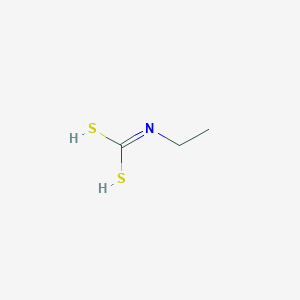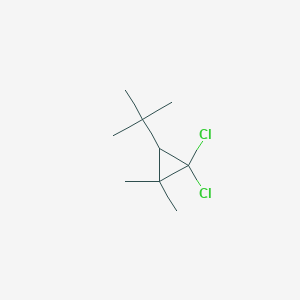
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a cyclopropane derivative that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool for studying the mechanisms of various biological processes. In
科学的研究の応用
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane has been used in a variety of scientific research applications. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used to probe the active site of enzymes and to study the mechanisms of enzyme-catalyzed reactions. It has also been used in the synthesis of complex organic molecules and in the study of the reactivity of organic compounds.
作用機序
The mechanism of action of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is not well understood. However, it is believed to act as a reactive electrophile, reacting with nucleophiles such as amino acids and nucleotides. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes.
生化学的および生理学的効果
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a highly reactive compound that can cause damage to biological molecules such as proteins, DNA, and RNA. As a result, it is not suitable for use in vivo. However, it has been used in vitro to study the effects of reactive electrophiles on biological molecules.
実験室実験の利点と制限
One of the main advantages of using 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane in lab experiments is its high reactivity. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes. However, its high reactivity also makes it difficult to work with, and it requires careful handling and purification to ensure its purity.
将来の方向性
For the use of this compound include the development of new synthetic methods, the development of new drugs and therapies, and further research into its mechanism of action.
合成法
The synthesis of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane involves the reaction of tert-butyl chloride and dichloromethane in the presence of a strong base such as sodium hydride. The reaction yields a mixture of products, which can be separated and purified using various chromatography techniques. The purity of the final product is critical for its use in scientific research.
特性
CAS番号 |
17171-92-5 |
|---|---|
製品名 |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
分子式 |
C9H16Cl2 |
分子量 |
195.13 g/mol |
IUPAC名 |
3-tert-butyl-1,1-dichloro-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-7(2,3)6-8(4,5)9(6,10)11/h6H,1-5H3 |
InChIキー |
LFKAUQAAELSUAM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
正規SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
同義語 |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



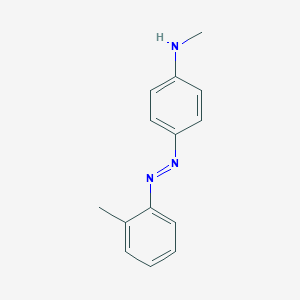
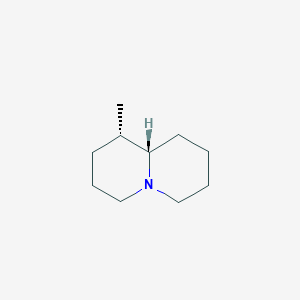
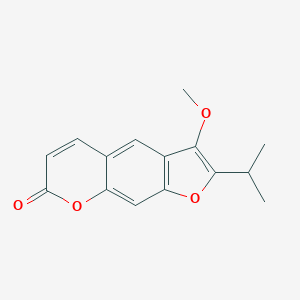
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
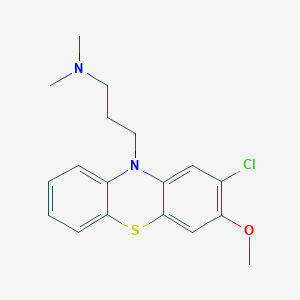
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
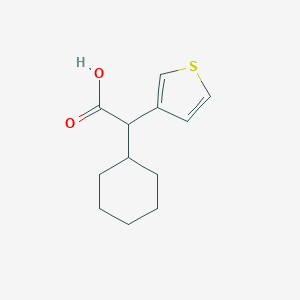
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
